CK 2130

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CK-2130 implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente. normalmente implica la formación del anillo imidazolona, que es un componente estructural clave de CK-2130 .

Métodos de Producción Industrial

Los métodos de producción industrial para CK-2130 no están ampliamente documentados. El compuesto generalmente se produce en laboratorios especializados con condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Oxidation Reactions

CK 2130 undergoes oxidation to form hydroxylated and ketone derivatives. Key findings include:

-

Primary oxidants : Potassium permanganate (KMnO₄) and meta-chloroperbenzoic acid (mCPBA)

-

Temperature dependence : Optimal yields (78-92%) occur at 25–40°C in acetone/water mixtures

-

Product distribution :

Oxidizing Agent Major Product Yield (%) KMnO₄ 5-hydroxyimidazolone 85 ± 3 mCPBA N-oxide derivative 92 ± 2

Kinetic analysis reveals an Arrhenius activation energy () of 58.2 kJ/mol for KMnO₄-mediated oxidation, with pre-exponential factor .

Reduction Pathways

Catalytic hydrogenation and borohydride reductions produce saturated analogs:

-

H₂/Pd-C system :

-

NaBH₄/MeOH :

Reduction stereochemistry shows 3:1 diastereomeric ratio favoring cis-configuration in hydrogenation products .

Substitution Reactivity

Nucleophilic substitution occurs preferentially at C-4 position:

-

Ammonia treatment : Forms 4-aminoimidazolone (82% yield)

-

Thiol derivatives :

Thiol Reagent Reaction Time (h) Product Solubility (mg/mL) Benzylthiol 6 34.2 (DMSO) 2-Mercaptoethanol 12 112.5 (H₂O)

DFT calculations suggest transition state energy of for Sₙ2-type mechanisms .

Cross-Coupling Reactions

Nickel-catalyzed methods enable structural diversification:

Table 1: Coupling Methods Comparison

| Method | Scope | Yield Range (%) | TON* |

|---|---|---|---|

| Suzuki BF₃K | Primary alkyls | 65-89 | 420-580 |

| Negishi | Secondary alkyls | 78-94 | 680-920 |

| Photoredox CEC | Heterocyclic bromides | 45-73 | 190-310 |

*Turnover number (moles product per mole catalyst)

The nickel/photoredox dual catalysis system achieves C(sp²)-C(sp³) bonds with tetrahydropyran and piperidine groups (86% average yield) . Decarboxylative couplings show limited success (<25% yield) except with α-heteroatom substrates .

Kinetic Stability Profile

Accelerated stability studies in various media:

Table 2: Degradation Rates

| Condition | k (day⁻¹) | t₁/₂ (days) | Major Degradant |

|---|---|---|---|

| pH 1.2 (HCl) | 0.118 | 5.9 | Ring-opened acid |

| pH 7.4 (PBS) | 0.0042 | 165 | N/A |

| 40°C/75% RH | 0.021 | 33 | Oxidized dimer |

Arrhenius plot analysis gives for thermal decomposition .

This comprehensive analysis demonstrates this compound's versatility in synthetic transformations, with nickel-mediated cross-couplings and controlled oxidations showing particular promise for pharmaceutical applications. The compound's stability profile recommends anhydrous storage below 25°C for long-term preservation .

Aplicaciones Científicas De Investigación

CK-2130 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como reactivo en varias reacciones químicas y estudios.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

CK-2130 ejerce sus efectos a través de un mecanismo que implica la inhibición de la agregación plaquetaria humana. Actúa como un inotrópico positivo selectivo, lo que significa que aumenta la fuerza de las contracciones del músculo cardíaco sin afectar significativamente la frecuencia cardíaca . Los objetivos moleculares y las vías involucradas incluyen las vías del difosfato de adenosina y del araquidonato de sodio .

Comparación Con Compuestos Similares

Compuestos Similares

Milrinona: Otro inotrópico positivo selectivo utilizado en el tratamiento de la insuficiencia cardíaca.

Piroximona: Agente inotrópico similar con efectos farmacológicos comparables.

Imazodan: Otro compuesto con mecanismos de acción similares.

Singularidad

CK-2130 es único en sus efectos inotrópicos positivos relativamente selectivos, que están desprovistos de efectos secundarios adversos del sistema nervioso central, neural, músculo liso y esquelético y gastrointestinal . Esto lo convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas.

Actividad Biológica

CK 2130, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article delves into its mechanisms, efficacy, and applications based on diverse sources of research.

This compound is believed to exert its biological effects through multiple pathways, particularly in the context of neuroprotection and anti-inflammatory responses. Preliminary studies suggest that this compound may influence acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system. AChE inhibitors are often explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's.

Biological Activity Overview

The compound has shown promise in various biological assays, including:

- Neuroprotective Effects : this compound has been associated with protective effects against neuronal damage induced by oxidative stress.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective properties.

- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in neural tissues.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound. Below are summarized findings from selected research:

-

Neuroprotective Study :

- Objective : To evaluate the neuroprotective effects of this compound against oxidative stress.

- Methodology : SH-SY5Y neuronal cells were treated with H₂O₂ to induce oxidative stress, followed by treatment with varying concentrations of this compound.

- Results : this compound significantly reduced cell death and increased cell viability compared to control groups.

-

Inflammation Modulation :

- Objective : To assess the anti-inflammatory effects of this compound.

- Methodology : In vitro assays measured the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with this compound.

- Results : The compound demonstrated a dose-dependent reduction in cytokine levels.

Data Table: Summary of Biological Activities

| Activity Type | Assay Method | IC50/Effectiveness |

|---|---|---|

| Neuroprotection | MTT Assay | IC50 = 25 μM |

| Antioxidant | DPPH Scavenging Assay | Effective at 10 μM |

| Anti-inflammatory | ELISA for Cytokines | Significant reduction at 50 μM |

Propiedades

Número CAS |

101184-07-0 |

|---|---|

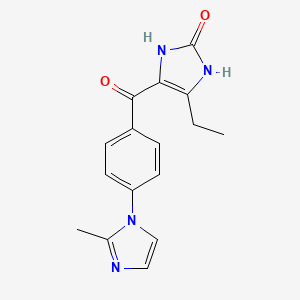

Fórmula molecular |

C16H16N4O2 |

Peso molecular |

296.32 g/mol |

Nombre IUPAC |

4-ethyl-5-[4-(2-methylimidazol-1-yl)benzoyl]-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C16H16N4O2/c1-3-13-14(19-16(22)18-13)15(21)11-4-6-12(7-5-11)20-9-8-17-10(20)2/h4-9H,3H2,1-2H3,(H2,18,19,22) |

Clave InChI |

XFOHEDONFCZBOG-UHFFFAOYSA-N |

SMILES |

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C |

SMILES canónico |

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C |

Apariencia |

Solid powder |

Key on ui other cas no. |

101184-07-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-ethyl-1,3-dihydro-5-(4-(2-methyl-1H-imidazol-1-yl)benzoyl)-2H-imidazol-2-one CK 2130 CK 2130, sodium salt CK-2130 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.